molecular formula C11H9N3O2 B1454804 2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester CAS No. 933988-19-3

2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester

Cat. No.: B1454804
CAS No.: 933988-19-3
M. Wt: 215.21 g/mol
InChI Key: SYXBGOZMKGEWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in collagen production, which is crucial in various physiological and pathological processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in HSC-T6 cells, it has been shown to suppress collagen production by inhibiting prolyl-4-hydroxylase . This suppression can lead to reduced fibrosis, making it a potential therapeutic agent for fibrotic diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of prolyl-4-hydroxylase, inhibiting its enzymatic activity . This inhibition leads to a decrease in the hydroxylation of proline residues in collagen, thereby reducing collagen synthesis. Additionally, it may influence gene expression by modulating transcription factors involved in collagen production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of collagen production, indicating its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits prolyl-4-hydroxylase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on other metabolic pathways and organ functions. Threshold effects have been noted, where a minimum effective dose is required to achieve significant inhibition of collagen production.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to collagen synthesis. It interacts with prolyl-4-hydroxylase, an enzyme that hydroxylates proline residues in collagen . This interaction inhibits the enzyme’s activity, leading to reduced collagen synthesis. Additionally, the compound may affect other metabolic pathways by modulating the activity of enzymes and cofactors involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution within tissues is also determined by its affinity for different cell types and its ability to penetrate tissue barriers.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with prolyl-4-hydroxylase and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy in inhibiting collagen synthesis and other biochemical processes.

Properties

IUPAC Name

methyl 2-pyridin-3-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-16-11(15)9-6-13-10(14-7-9)8-3-2-4-12-5-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXBGOZMKGEWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of nicotinamidine hydrochloride (1 g, 6.35 mmol) in anhydrous DMF (12 mL) is added sodium salt of 2-dimethoxymethyl-3-hydroxy-acrylic acid methyl ester (1.46 g, 7.36 mmol) and the reaction mixture is heated at 100° C. under N2 for 3 hours. After this time the reaction is cooled to room temperature and water (48 mL) is added. The precipitate is collected by filtration, washed with water and vacuum dried to afford 2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (0.7 g, 51%). MS: 216 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-dimethoxymethyl-3-hydroxy-acrylic acid methyl ester
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.